molecular formula C15H26N2O3S B171154 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid CAS No. 16318-87-9

4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid

Cat. No. B171154
CAS RN: 16318-87-9
M. Wt: 314.4 g/mol
InChI Key: QTAOWEXRKVVCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid, also known as ATS or 4-ABP, is a chemical compound that is commonly used in scientific research. It is a sulfonic acid derivative of 4-aminomethyl-2-methoxyphenol and is used in a variety of applications, including as a reagent in biochemical assays and as a tool for studying the mechanisms of action of certain biological processes.

Mechanism of Action

The mechanism of action of 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the expression of certain genes. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid in lab experiments is that it is a relatively simple and inexpensive reagent to produce. It is also highly stable, which makes it easy to store and transport. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid. One area of interest is in the development of new assays and techniques for studying the mechanisms of action of certain biological processes. Another area of interest is in the development of new therapeutic agents based on the structure of this compound, which may have potential applications in the treatment of certain diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicities and limitations in lab experiments.

Synthesis Methods

The synthesis of 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid involves the reaction of 4-aminomethyl-2-methoxyphenol with butylamine and sulfuric acid. The resulting compound is purified through a series of steps, including extraction and crystallization, to yield the final product.

Scientific Research Applications

4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid is commonly used in scientific research as a reagent in biochemical assays. It is often used to study the mechanisms of action of certain biological processes, such as the binding of proteins to DNA or the regulation of gene expression.

properties

CAS RN

16318-87-9

Molecular Formula

C15H26N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

4-(4-amino-N-butyl-3-methylanilino)butane-1-sulfonic acid

InChI

InChI=1S/C15H26N2O3S/c1-3-4-9-17(10-5-6-11-21(18,19)20)14-7-8-15(16)13(2)12-14/h7-8,12H,3-6,9-11,16H2,1-2H3,(H,18,19,20)

InChI Key

QTAOWEXRKVVCES-UHFFFAOYSA-N

SMILES

CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C

Canonical SMILES

CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C

Other CAS RN

16318-87-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.